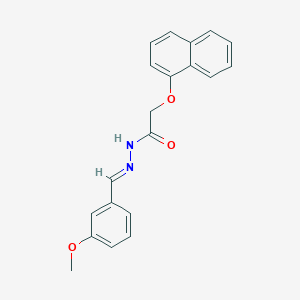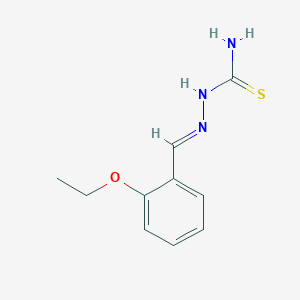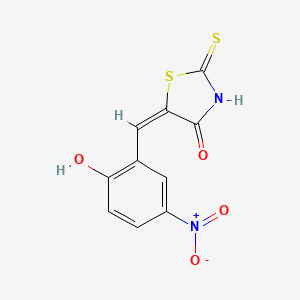
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid is an organic compound that features a benzoic acid core with a piperazine ring substituted with a 4-chlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-chlorobenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzyl chloride under basic conditions.
Condensation Reaction: The substituted piperazine is then condensed with 2-formylbenzoic acid. This step involves the formation of an imine linkage between the piperazine nitrogen and the aldehyde group of 2-formylbenzoic acid.
Final Product Formation: The resulting imine is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their function. The chlorobenzyl group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzoic Acid: Shares the chlorobenzyl group but lacks the piperazine ring.
Piperazine Derivatives: Compounds like 1-benzylpiperazine (BZP) have similar structural features but different substituents.
Uniqueness
2-(((4-(4-Chlorobenzyl)-1-piperazinyl)imino)methyl)benzoic acid is unique due to the combination of its benzoic acid core, piperazine ring, and chlorobenzyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
303105-25-1 |
|---|---|
Molekularformel |
C19H20ClN3O2 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C19H20ClN3O2/c20-17-7-5-15(6-8-17)14-22-9-11-23(12-10-22)21-13-16-3-1-2-4-18(16)19(24)25/h1-8,13H,9-12,14H2,(H,24,25)/b21-13+ |
InChI-Schlüssel |
FLBXWTWXPDPMRR-FYJGNVAPSA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione](/img/structure/B11988715.png)
![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988720.png)
![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)







